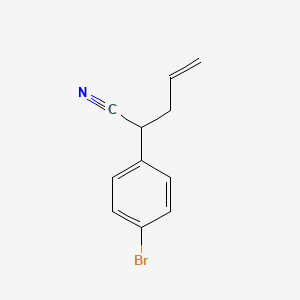

2-(4-Bromophenyl)pent-4-enenitrile

Overview

Description

2-(4-Bromophenyl)pent-4-enenitrile is a chemical compound with the molecular formula C11H10BrN and a molecular weight of 236.11 . It is a white to yellow solid .

Molecular Structure Analysis

The InChI code for 2-(4-Bromophenyl)pent-4-enenitrile is 1S/C11H10BrN/c1-2-3-10(8-13)9-4-6-11(12)7-5-9/h2,4-7,10H,1,3H2 . This indicates that the molecule consists of a bromophenyl group attached to a pent-4-enenitrile group.Physical And Chemical Properties Analysis

2-(4-Bromophenyl)pent-4-enenitrile is a white to yellow solid . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.Scientific Research Applications

Comprehensive Analysis of 2-(4-Bromophenyl)pent-4-enenitrile Applications

2-(4-Bromophenyl)pent-4-enenitrile is a chemical compound with the molecular formula

C11H10BrN C_{11}H_{10}BrN C11H10BrN

and a molecular weight of 236.11 g/mol . It is a versatile molecule used in various scientific research fields due to its unique chemical structure. Below is a detailed analysis of its applications across different scientific domains:Organic Synthesis

2-(4-Bromophenyl)pent-4-enenitrile: serves as a building block in organic synthesis. Its bromophenyl group is particularly useful for creating carbon-carbon bonds through cross-coupling reactions. Researchers utilize this compound to synthesize complex molecules for pharmaceuticals and agrochemicals.

Material Science

In material science, this compound is explored for developing new polymeric materials. Its ability to undergo polymerization makes it a candidate for creating novel plastics with enhanced properties like increased thermal stability or specific conductivity.

Medicinal Chemistry

The compound’s structural features are valuable in medicinal chemistry for the design of new drug candidates. It can be incorporated into larger molecules to improve drug-receptor interactions, potentially leading to more effective treatments for various diseases.

Catalysis

2-(4-Bromophenyl)pent-4-enenitrile can act as a ligand in catalytic systems. Its aromatic ring system may stabilize transition metal complexes, which are crucial in catalysis for industrial chemical processes.

Photovoltaic Research

Researchers are investigating the use of this compound in photovoltaic cells. Its conjugated system could be beneficial in developing organic solar cells with higher efficiency and lower production costs.

Nanotechnology

In nanotechnology, 2-(4-Bromophenyl)pent-4-enenitrile is a potential precursor for creating nanoscale structures. Its reactive nitrile group allows for surface functionalization of nanoparticles, which can be used in various applications, including drug delivery and sensing.

Fluorescent Probes

The compound’s structure is suitable for modification into fluorescent probes. These probes can be used in bioimaging to track biological processes in real-time, providing insights into cellular functions.

Environmental Science

Lastly, 2-(4-Bromophenyl)pent-4-enenitrile may find applications in environmental science. Its brominated aromatic structure could be used to study the behavior of similar environmental pollutants, aiding in the development of remediation strategies.

Each application mentioned leverages the unique chemical properties of 2-(4-Bromophenyl)pent-4-enenitrile, demonstrating its versatility and importance in scientific research. While the compound is primarily used for research purposes , its potential impact across various fields is significant, paving the way for advancements in technology and medicine.

Mechanism of Action

properties

IUPAC Name |

2-(4-bromophenyl)pent-4-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-2-3-10(8-13)9-4-6-11(12)7-5-9/h2,4-7,10H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDVJVWUUSCAPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C#N)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696807 | |

| Record name | 2-(4-Bromophenyl)pent-4-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)pent-4-enenitrile | |

CAS RN |

463940-86-5 | |

| Record name | 2-(4-Bromophenyl)pent-4-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1503382.png)

![7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503393.png)

![6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1503401.png)

![Tert-butyl 2-[(dimethylamino)methyl]piperidine-1-carboxylate](/img/structure/B1503430.png)

![7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503439.png)